molecular formula C13H17N3O B11798443 4-(3-Methyl-5-vinylpyridin-2-yl)piperazine-1-carbaldehyde

4-(3-Methyl-5-vinylpyridin-2-yl)piperazine-1-carbaldehyde

Cat. No.: B11798443
M. Wt: 231.29 g/mol
InChI Key: GNAGKMAPTXPAQV-UHFFFAOYSA-N
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Description

4-(3-Methyl-5-vinylpyridin-2-yl)piperazine-1-carbaldehyde is a chemical compound with the molecular formula C13H17N3O and a molecular weight of 231.29 g/mol . This compound is notable for its unique structure, which includes a piperazine ring substituted with a pyridine derivative. It is used in various research and industrial applications due to its reactivity and selectivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-5-vinylpyridin-2-yl)piperazine-1-carbaldehyde typically involves the reaction of piperazine with a pyridine derivative. One common method includes the use of t-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate as a starting material, which undergoes nucleophilic substitution and catalytic hydrogenation . The reaction conditions often involve the use of solvents like methanol and acetic acid as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps like purification through crystallization or chromatography to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyl-5-vinylpyridin-2-yl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The vinyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Methyl-5-vinylpyridin-2-yl)piperazine-1-carbaldehyde is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Methyl-5-vinylpyridin-2-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, potentially inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function .

Comparison with Similar Compounds

Similar Compounds

    Piperazine derivatives: Compounds like 1-(2-pyridyl)piperazine and 1-(4-methylpiperazin-1-yl)pyridin-2-one share structural similarities.

    Pyridine derivatives: Compounds like 2-methyl-5-vinylpyridine and 3-methyl-5-vinylpyridine.

Uniqueness

4-(3-Methyl-5-vinylpyridin-2-yl)piperazine-1-carbaldehyde is unique due to its combination of a piperazine ring with a vinyl-substituted pyridine, providing distinct reactivity and selectivity compared to other similar compounds .

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

4-(5-ethenyl-3-methylpyridin-2-yl)piperazine-1-carbaldehyde

InChI

InChI=1S/C13H17N3O/c1-3-12-8-11(2)13(14-9-12)16-6-4-15(10-17)5-7-16/h3,8-10H,1,4-7H2,2H3

InChI Key

GNAGKMAPTXPAQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCN(CC2)C=O)C=C

Origin of Product

United States

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